molecular formula C12H14F3N3O3 B7577116 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B7577116
M. Wt: 305.25 g/mol
InChI Key: JJBBNXKRAVZKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as TPPC, is a chemical compound that has been extensively studied in the field of scientific research. It is a pyrrolidine derivative that has shown promising results in various laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects:
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to increase the production of antioxidants such as glutathione, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a low toxicity profile, making it a safe option for in vitro and in vivo experiments. However, one of the limitations of using 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new derivatives of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with improved solubility and potency. Another potential direction is the study of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with imidazole-1-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by column chromatography to obtain pure 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied in the field of scientific research for its potential use in various applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(3-imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c13-12(14,15)11(10(20)21)2-5-18(7-11)9(19)1-4-17-6-3-16-8-17/h3,6,8H,1-2,4-5,7H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBBNXKRAVZKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)CCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

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